2,4-D choline salt

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Weed Control with Reduced Drift

One benefit of 2,4-D choline salt is its reduced potential for drift compared to other formulations of 2,4-D. Drift refers to the herbicide moving through the air and reaching unintended areas. Studies have shown that the choline salt formulation makes 2,4-D less volatile, reducing its tendency to drift []. This is important for minimizing herbicide exposure to nearby crops that may be sensitive to 2,4-D.

2,4-D choline salt is a quaternary ammonium salt derived from 2,4-dichlorophenoxyacetic acid, a widely recognized herbicide used for the selective control of broadleaf weeds. This compound has been utilized since the 1940s and is particularly effective due to its ability to disrupt plant hormone responses, leading to uncontrolled growth and eventual death of targeted weeds. The choline salt formulation offers advantages in terms of reduced volatility and drift compared to other formulations, making it safer for agricultural applications .

- Oxidation: It can be oxidized to produce degradation products such as 2,4-dichlorophenol.

- Reduction: Reduction reactions can modify the functional groups within the molecule.

- Substitution: Chlorine atoms in the compound can be substituted with different functional groups under specific conditions.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. These reactions typically occur under controlled temperature and pH conditions to ensure desired outcomes.

As a synthetic auxin, 2,4-D choline salt mimics natural plant hormones that regulate growth. Upon application, it is absorbed through the leaves and translocated to regions of active cell division, inducing uncontrolled growth. This mechanism leads to symptoms such as stem curling and leaf wilting, ultimately resulting in plant death. The compound is particularly effective against broadleaf weeds while leaving most grasses unaffected .

The synthesis of 2,4-D choline salt involves a reaction between 2,4-dichlorophenoxyacetic acid and choline in an alkaline medium. This reaction typically occurs in an aqueous environment at temperatures ranging from 50 to 60 degrees Celsius. Industrial production follows similar synthetic routes but on a larger scale, ensuring high purity and consistent quality of the final product .

2,4-D choline salt is primarily used as a herbicide for controlling broadleaf weeds in various agricultural settings. Its applications include:

- Turf management: Effective in lawns and recreational areas.

- Crop protection: Used on genetically engineered corn and soybeans.

- Forestry: Controls unwanted vegetation in forested areas.

- Aquatic environments: Applied to manage weeds in water bodies.

Additionally, it serves as a model compound in scientific research related to plant biology and herbicide resistance mechanisms .

Research indicates that the efficacy of 2,4-D choline salt can be influenced by environmental factors such as water hardness. The addition of adjuvants like ammonium sulfate has been shown to improve its performance in hard water conditions by mitigating negative interactions with hard water cations. Studies also explore potential resistance mechanisms among target weed species, which may affect long-term effectiveness .

Several compounds share similarities with 2,4-D choline salt. Key comparisons include:

| Compound Name | Chemical Structure Type | Unique Properties |

|---|---|---|

| 2,4,5-Trichlorophenoxyacetic acid | Phenoxyacetic acid | Higher volatility; associated with environmental concerns |

| Mecoprop (MCPP) | Phenoxyacetic acid | Selective herbicide; targets broadleaf weeds |

| Dicamba | Benzoic acid | Similar mode of action but distinct chemical structure |

Uniqueness of 2,4-D Choline Salt: The choline salt formulation is characterized by lower volatility and greater stability compared to other forms of 2,4-D. This property reduces the risk of off-target damage and environmental contamination during application, making it a more favorable option for agricultural use .

Molecular Formula and Weight (C13H19Cl2NO4)

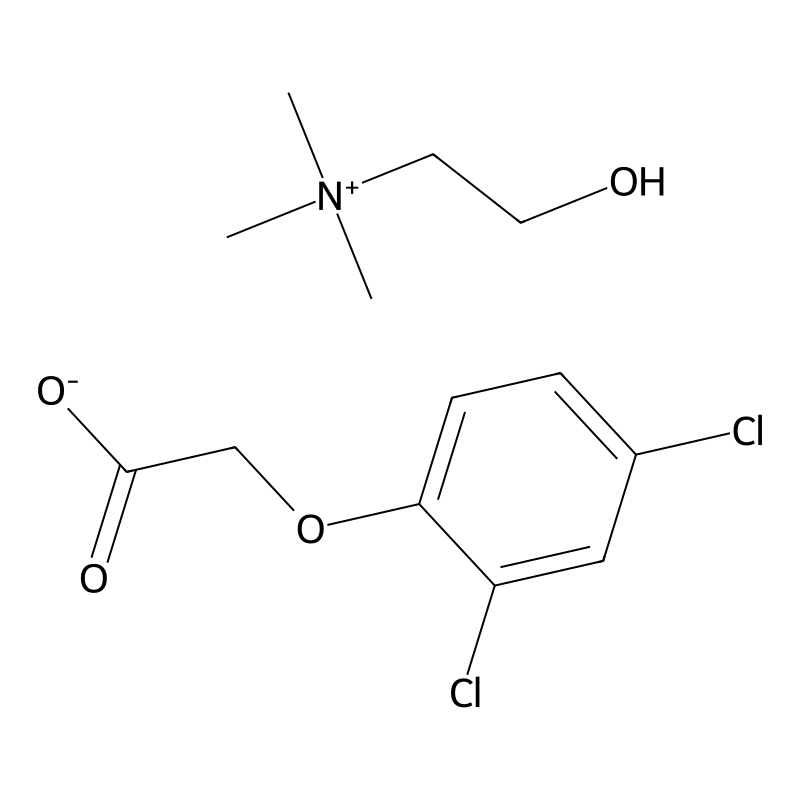

The molecular formula of 2,4-dichlorophenoxyacetic acid choline salt is C13H19Cl2NO4, representing a quaternary ammonium salt formed through the reaction of 2,4-dichlorophenoxyacetic acid with choline [1]. The compound consists of thirteen carbon atoms, nineteen hydrogen atoms, two chlorine atoms, one nitrogen atom, and four oxygen atoms distributed across its ionic structure [2].

The average molecular weight of 2,4-dichlorophenoxyacetic acid choline salt is 324.20 grams per mole, while the exact molecular weight is calculated to be 323.0691 grams per mole [1] [3]. This molecular weight reflects the combined mass of both the choline cation and the 2,4-dichlorophenoxyacetic acid anion components of the salt [15].

The compound exhibits a monoisotopic mass of 323.069113 atomic mass units, indicating the mass of the molecule containing the most abundant isotopes of each constituent element [2]. The Chemical Abstracts Service registry number for this compound is 1048373-72-3, providing a unique identifier for regulatory and research purposes [1] [11].

| Property | Value |

|---|---|

| Molecular Formula | C13H19Cl2NO4 [1] |

| Average Molecular Weight | 324.20 g/mol [2] |

| Exact Molecular Weight | 323.0691 g/mol [15] |

| Monoisotopic Mass | 323.069113 u [2] |

| CAS Registry Number | 1048373-72-3 [1] |

Stereochemistry and Structural Characteristics

The stereochemical profile of 2,4-dichlorophenoxyacetic acid choline salt reveals that the compound is classified as achiral overall, with no defined stereocenters despite having one potential stereocenter [3] [15]. The molecular structure consists of two distinct ionic components: a positively charged choline cation and a negatively charged 2,4-dichlorophenoxyacetic acid anion [1].

The choline portion contains a quaternary ammonium group with three methyl substituents and one 2-hydroxyethyl group attached to the central nitrogen atom [1] [12]. This quaternary nitrogen bears a permanent positive charge, contributing to the compound's ionic character and water solubility properties . The 2,4-dichlorophenoxyacetic acid component features a phenoxy ring substituted with chlorine atoms at the 2 and 4 positions, connected to an acetate group that bears the negative charge [1] [8].

The structural characteristics include a zwitterionic arrangement where the positive charge resides on the quaternary nitrogen of the choline moiety, while the negative charge is localized on the carboxylate oxygen atoms of the acetate group [15]. This charge distribution contributes to the compound's stability and reduced volatility compared to other formulations of 2,4-dichlorophenoxyacetic acid [7] [16].

The compound exhibits no geometric isomerism due to the absence of double bonds with different substituents [15]. The presence of multiple rotatable bonds in both the choline and 2,4-dichlorophenoxyacetic acid portions allows for various conformational arrangements, though these do not constitute distinct stereoisomers [15].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The systematic International Union of Pure and Applied Chemistry name for 2,4-dichlorophenoxyacetic acid choline salt is 2-hydroxy-N,N,N-trimethylethanaminium (2,4-dichlorophenoxy)acetate [1] [2]. An alternative International Union of Pure and Applied Chemistry designation is (2-hydroxyethyl)trimethylammonium (2,4-dichlorophenoxy)acetate [2] [12].

The compound is also known by several other systematic names, including ethanaminium, 2-hydroxy-N,N,N-trimethyl-, 2-(2,4-dichlorophenoxy)acetate (1:1) [1] [3]. The Chemical European Inventory of Existing Commercial Chemical Substances number assigned to this compound is 800-307-7 [1] [12].

Additional identifiers include the Unique Ingredient Identifier 8WM4YOJ7U0 assigned by the United States Food and Drug Administration [1] [3], and the Chemical Entities of Biological Interest identifier CHEBI:145558 [1] [13]. The PubChem Compound Identifier for this substance is 71714410 [1] [12].

| Nomenclature Type | Designation |

|---|---|

| Primary IUPAC Name | 2-hydroxy-N,N,N-trimethylethanaminium (2,4-dichlorophenoxy)acetate [1] |

| Alternative IUPAC Name | (2-hydroxyethyl)trimethylammonium (2,4-dichlorophenoxy)acetate [2] |

| Common Name | 2,4-dichlorophenoxyacetic acid choline salt [1] |

| CAS Registry Number | 1048373-72-3 [1] |

| ChEBI ID | CHEBI:145558 [1] |

| PubChem CID | 71714410 [1] |

| UNII | 8WM4YOJ7U0 [1] |

The Simplified Molecular Input Line Entry System representation of the compound is CN+(C)CCO.[O-]C(=O)COC1=CC=C(Cl)C=C1Cl, which describes the connectivity and charges within the molecular structure [3] [12]. The International Chemical Identifier key is OXJISOJFVQITNG-UHFFFAOYSA-M, providing a unique hash-based identifier for the compound [1] [12].

Comparative Structural Analysis with Other 2,4-Dichlorophenoxyacetic Acid Salts

The structural comparison of 2,4-dichlorophenoxyacetic acid choline salt with other salt forms reveals significant differences in molecular weight, charge distribution, and physical properties [16]. The choline salt exhibits the highest molecular weight among common 2,4-dichlorophenoxyacetic acid formulations, reflecting the substantial mass contribution of the choline cation [15].

The 2,4-dichlorophenoxyacetic acid dimethylamine salt has a molecular formula of C10H13Cl2NO3 and a molecular weight of 265.12 grams per mole [15] [16]. This formulation contains a protonated dimethylamine cation paired with the 2,4-dichlorophenoxyacetic acid anion, representing the most widely used amine salt form in commercial applications [7] [16].

The sodium salt of 2,4-dichlorophenoxyacetic acid, with molecular formula C8H5Cl2NaO3 and molecular weight of 243.02 grams per mole, represents a simpler ionic structure with a monovalent sodium cation [15]. The parent acid form, 2,4-dichlorophenoxyacetic acid, has molecular formula C8H6Cl2O3 and molecular weight of 221.04 grams per mole in its neutral, undissociated state [5] [8].

| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Components | Charge Distribution |

|---|---|---|---|---|

| 2,4-D Choline Salt | C13H19Cl2NO4 | 324.20 [15] | Choline cation + 2,4-D anion | Quaternary ammonium (+) and carboxylate (-) |

| 2,4-D Dimethylamine Salt | C10H13Cl2NO3 | 265.12 [15] | Dimethylamine cation + 2,4-D anion | Protonated amine (+) and carboxylate (-) |

| 2,4-D Sodium Salt | C8H5Cl2NaO3 | 243.02 [15] | Sodium cation + 2,4-D anion | Sodium ion (+) and carboxylate (-) |

| 2,4-D Acid (Parent) | C8H6Cl2O3 | 221.04 [5] | Free acid form | Neutral (undissociated) |

The choline salt formulation demonstrates greater stability and lower volatilization potential compared to other amine forms of 2,4-dichlorophenoxyacetic acid [7] [16]. This enhanced stability results from the quaternary ammonium structure of the choline cation, which maintains its positive charge regardless of solution conditions, unlike secondary and tertiary amine salts that can undergo protonation-deprotonation equilibria [16] .

Chirality and Isomeric Considerations

The chirality analysis of 2,4-dichlorophenoxyacetic acid choline salt reveals that the compound possesses one potential stereogenic center located in the choline portion of the molecule [3] [15]. However, the compound is classified as achiral in its commercial form, indicating that stereoisomers are not separated during manufacturing processes [3].

The potential stereogenic center arises from the carbon atom bearing the hydroxyl group in the choline moiety, which is adjacent to the quaternary nitrogen atom [15]. This carbon atom is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group from the quaternary nitrogen, and the remainder of the choline structure [15].

Despite the presence of this potential stereogenic center, commercial formulations of 2,4-dichlorophenoxyacetic acid choline salt are typically used as racemic mixtures without separation of individual enantiomers [15]. The stereochemical designation indicates zero defined stereocenters out of one potential stereocenter, reflecting the lack of stereochemical control in typical synthetic processes [3] [15].

| Isomeric Aspect | Description |

|---|---|

| Geometric Isomerism | Not possible due to absence of double bonds with different substituents [15] |

| Optical Isomerism | Potential in choline portion but not commercially separated [15] |

| Conformational Isomerism | Multiple conformations possible due to rotatable bonds [15] |

| Tautomerism | Not observed in either molecular portion [15] |

| Stereogenic Centers | One potential center in choline portion [15] |

| Commercial Form | Racemic mixture without enantiomer separation [15] |

The compound exhibits no geometric isomerism possibilities due to the absence of double bonds bearing different substituents that could adopt cis or trans configurations [15]. Conformational isomerism is possible through rotation around single bonds, particularly in the flexible ethyl chain connecting the quaternary nitrogen to the hydroxyl group in the choline portion [15].

Tautomerism is not observed in either the choline or 2,4-dichlorophenoxyacetic acid portions of the molecule under normal conditions [15]. The quaternary ammonium structure of choline prevents proton migration that might lead to tautomeric forms, while the 2,4-dichlorophenoxyacetic acid portion maintains a stable carboxylate structure in the salt form [15].

Physical State and Appearance

2,4-Dichlorophenoxyacetic acid choline salt exists as a liquid at room temperature when formulated in commercial products [1] [2]. The compound exhibits a characteristic brown coloration and possesses an amine-like odor [1]. In its pure crystalline form, the compound appears as white crystals [3], though this form is primarily encountered during synthesis rather than in commercial applications.

The liquid state of formulated products facilitates ease of handling and application in agricultural settings. The brown coloration is attributed to the formulation components and processing conditions rather than the inherent color of the pure active ingredient. The amine-like odor characteristic results from the quaternary ammonium structure of the choline component.

| Property | Value | Reference |

|---|---|---|

| Physical State at Room Temperature | Liquid | [1] [2] |

| Color | Brown | [1] |

| Odor | Amine-like | [1] |

| Crystalline Form | White crystalline (pure form) | [3] |

Aqueous Solubility Profile

The aqueous solubility characteristics of 2,4-dichlorophenoxyacetic acid choline salt demonstrate significant differences from other 2,4-dichlorophenoxyacetic acid formulations. As a water-soluble salt formulation, the choline salt exhibits enhanced solubility compared to the parent acid form [4]. The presence of the quaternary ammonium choline cation facilitates dissolution in aqueous media through ionic interactions.

However, the water-soluble nature of this formulation renders it susceptible to antagonism in hard water conditions containing elevated concentrations of divalent cations such as calcium and magnesium [4]. This antagonism occurs through the formation of less soluble complexes with the dichlorophenoxyacetate anion, potentially reducing herbicidal efficacy. Research has demonstrated that water containing 600 milligrams per liter calcium carbonate equivalent significantly impacts the performance of water-soluble 2,4-dichlorophenoxyacetic acid formulations [4].

The ionic nature of the compound contributes to its high mobility in soil systems, with adsorption coefficients ranging from 20 to 136 milliliters per gram [5], indicating high potential for mobility in soil environments. This mobility characteristic is directly related to the aqueous solubility properties of the compound.

Volatility Characteristics and Vapor Pressure

The volatility profile of 2,4-dichlorophenoxyacetic acid choline salt represents one of its most significant physicochemical advantages over alternative formulations. Extensive field studies have demonstrated remarkable reductions in volatile loss compared to other 2,4-dichlorophenoxyacetic acid formulations [6].

Field volatility experiments conducted over multiple years and locations revealed that the choline salt formulation exhibits greater than 94% reduction in volatile loss compared to 2,4-dichlorophenoxyacetic acid ethylhexyl ester and 86% reduction compared to 2,4-dichlorophenoxyacetic acid dimethylamine salt [6]. These reductions translate to practical volatile losses of only 0.2 to 0.3% of applied material under field conditions, with even lower losses of 0.096% observed in 2011 field studies [6].

The low volatility characteristics result from the unique ionic structure of the choline salt. Unlike dimethylamine salt formulations, which can undergo thermal dissociation to form volatile dimethylamine and the more volatile 2,4-dichlorophenoxyacetic acid form, the choline salt maintains structural integrity through electrostatic interactions between the positively charged choline cation and the negatively charged dichlorophenoxyacetate anion [7].

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Vapor Pressure Reduction vs Ester | >94% reduction | Relative to 2,4-D ethylhexyl ester | [6] |

| Vapor Pressure Reduction vs DMA Salt | 86% reduction | Relative to 2,4-D dimethylamine salt | [6] |

| Volatile Loss (Field Study 2010) | 0.2-0.3% of applied | Bare soil and foliage, 65 hours | [6] |

| Volatile Loss (Field Study 2011) | 0.096% of applied | Soybean and cotton canopy, 72 hours | [6] |

| Henry's Law Constant | 8.56×10⁻⁶ atm·m³/mol | At standard conditions | [8] |

Surface Tension Properties

The surface tension characteristics of 2,4-dichlorophenoxyacetic acid choline salt contribute significantly to its application properties and droplet behavior. Research on herbicidal ionic liquids containing quaternary ammonium 2,4-dichlorophenoxyacetate structures has demonstrated surface tension values ranging from 27 to 29 millinewtons per meter [9].

These relatively low surface tension values indicate good surface activation properties, which enhance the wetting and spreading characteristics of spray solutions [9]. The quaternary ammonium structure of the choline component contributes surfactant-like properties to the formulation, reducing the need for additional adjuvants in some applications.

The surface tension properties directly influence droplet formation during spray application and subsequent droplet behavior on target surfaces. Lower surface tension values generally promote better coverage and adhesion to plant surfaces, contributing to improved herbicidal efficacy. The inherent surface-active properties of the choline salt formulation represent an additional advantage over non-ionic formulations that require separate surfactant additions.

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Surface Tension (Herbicidal Ionic Liquids) | 27-29 mN/m | Quaternary ammonium 2,4-D salts | [9] |

| Contact Angle Range | 43-63° | Various formulations | [9] |

| Wetting Properties | Good surface activation | Spray solutions | [9] |

| Droplet Contact Angle (Glass Surface) | Variable with formulation | Reference surface | [10] |

pH-Dependent Behavior

The pH-dependent behavior of 2,4-dichlorophenoxyacetic acid choline salt plays a crucial role in its biological activity and stability characteristics. As an auxin-mimicking herbicide with weak acid properties, the ability of the compound to penetrate plant cell membranes is fundamentally dependent on pH conditions [11].

At the typical apoplastic pH of approximately 5.5 found in plant tissues, the equilibrium between dissociated and undissociated forms of the dichlorophenoxyacetic acid component affects cellular uptake [11]. Research indicates that approximately 83% of auxin molecules exist in dissociated form and 17% in undissociated form at this pH [11]. The undissociated molecules can cross cell membranes through passive diffusion, while dissociated forms require active transport mechanisms.

The cytoplasmic pH of approximately 7.0 shifts the equilibrium almost entirely toward dissociated anionic forms, effectively trapping the herbicide within cells [11]. This pH-dependent trapping mechanism contributes to the selective accumulation of the herbicide in target tissues.

The choline salt formulation demonstrates enhanced stability compared to other salt forms across a range of pH conditions. The ionic nature of the choline-dichlorophenoxyacetate complex provides resistance to pH-induced dissociation that can occur with other salt formulations [7]. This stability contributes to consistent performance across varying environmental pH conditions.

Stability Parameters

The stability characteristics of 2,4-dichlorophenoxyacetic acid choline salt encompass thermal, chemical, and hydrolytic stability parameters that influence its storage, handling, and field performance. The compound demonstrates enhanced stability compared to alternative 2,4-dichlorophenoxyacetic acid formulations under normal storage and application conditions [2] [12].

Thermal stability analyses indicate that the compound remains stable under typical storage and application temperatures. Commercial formulations show no decomposition at normal application temperatures, with flash points exceeding 100 degrees Celsius in closed cup testing [2] [12]. The ionic structure of the choline salt provides inherent thermal stability through electrostatic interactions that resist thermal dissociation.

Chemical stability is enhanced relative to other salt formulations due to the strong ionic interactions between the choline cation and dichlorophenoxyacetate anion [7]. This stability allows for greater flexibility in tank mixing with other agricultural chemicals without significant degradation of the active ingredient.

Hydrolytic stability represents another significant advantage of the choline salt formulation. The compound demonstrates resistance to abiotic hydrolysis under normal environmental conditions [13]. This resistance contributes to consistent field performance and reduces the potential for degradation during storage in aqueous formulations.

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| pH Optimum for Stability | pH 5.5-7.0 | Related to auxin penetration mechanism | [11] |

| Stability in Hard Water | Good (antagonized in hard water) | Water-soluble formulations affected | [4] |

| Thermal Stability | Stable under normal conditions | No decomposition at application temperatures | [2] [12] |

| Chemical Stability | Enhanced stability vs other salts | Ionic structure provides stability | [7] |

| Hydrolysis Resistance | Stable to hydrolysis | Resistant to abiotic hydrolysis | [13] |

Droplet Contact Angle Measurement

Droplet contact angle measurements provide critical information about the wetting and spreading behavior of 2,4-dichlorophenoxyacetic acid choline salt formulations on various surfaces. Research on herbicidal ionic liquids containing 2,4-dichlorophenoxyacetate structures has demonstrated contact angles ranging from 43 to 63 degrees on reference surfaces [9].

These contact angle measurements indicate favorable wetting characteristics that promote droplet spreading and adhesion to target surfaces. Lower contact angles generally correspond to better wetting properties, with the observed range suggesting good to moderate wetting behavior depending on the specific formulation and surface characteristics.

The wetting behavior is influenced by both the ionic nature of the choline salt and the surface tension properties discussed previously. The quaternary ammonium structure contributes surfactant-like properties that reduce contact angles compared to non-ionic formulations [9]. This enhancement in wetting properties can contribute to improved coverage and biological efficacy.

Contact angle measurements on glass surfaces demonstrate variability with different formulation components, indicating that adjuvants and co-formulants can significantly influence droplet behavior [10]. This variability emphasizes the importance of formulation optimization to achieve desired application characteristics.

The dynamic wetting behavior of droplets also influences retention and coverage on plant surfaces. Research has shown that factors such as droplet size, surface tension, and contact angle all contribute to the final retention and distribution of herbicide on target surfaces [14]. The favorable contact angle characteristics of choline salt formulations contribute to improved application efficiency compared to formulations with poor wetting properties.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₉Cl₂NO₄ | [15] [16] [17] |

| Molecular Weight | 324.198 g/mol | [16] [18] |

| Liquid Density (20°C) | 1.1883-1.2045 g/mL | [1] [2] [12] |

| Dynamic Viscosity (20°C) | 27.5-63.3 mPa·s | [1] [2] [12] |

| Dynamic Viscosity (40°C) | 11.5-23.6 mPa·s | [1] [2] [12] |